molecular formula C27H32O3 B12762593 3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether CAS No. 80874-15-3

3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether

Cat. No.: B12762593
CAS No.: 80874-15-3
M. Wt: 404.5 g/mol
InChI Key: ZUMUGQUYHYIFGL-UHFFFAOYSA-N
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Description

3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether is an organic compound with a complex structure that includes phenoxybenzyl and sec-butoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with 2-(4-(sec-butoxy)phenyl)-2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as column chromatography may also be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxybenzyl group can interact with biological membranes, altering their properties and affecting cellular functions. The sec-butoxyphenyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxybenzyl 2-(4-(tert-butoxy)phenyl)-2-methylpropyl ether
  • 3-Phenoxybenzyl 2-(4-(methoxy)phenyl)-2-methylpropyl ether
  • 3-Phenoxybenzyl 2-(4-(ethoxy)phenyl)-2-methylpropyl ether

Uniqueness

3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether, commonly referred to as etofenprox, is an innovative compound primarily utilized as an insecticide. It belongs to the class of phenoxybenzyl ethers and exhibits a range of biological activities that make it significant in agricultural pest management. This article delves into its biological activity, including its insecticidal properties, mechanisms of action, safety profile, and relevant case studies.

  • Chemical Formula : C25H28O3
  • Molecular Weight : 376.5 g/mol
  • CAS Number : 80874-15-3

The structure of etofenprox includes a phenoxy group, which contributes to its biological efficacy, particularly against various insect pests.

Insecticidal Activity

Etofenprox has been shown to possess a broad spectrum of insecticidal activity. Its primary mechanism involves the disruption of the nervous system in insects. Studies have demonstrated that etofenprox induces repetitive nerve discharges in the central nervous system of insects, leading to paralysis and death. This activity is similar to that of other pyrethroids but with a lower toxicity profile for mammals.

Efficacy Against Specific Pests

Etofenprox has been evaluated against several agricultural pests:

Pest Species Efficacy Reference
Aphis gossypiiHigh
Spodoptera lituraModerate to High
Helicoverpa armigeraHigh

The primary action of etofenprox is through modulation of sodium channels in the neuronal membranes of insects. It binds to the voltage-gated sodium channels, prolonging their opening and leading to continuous depolarization. This mechanism results in hyperexcitation and ultimately paralysis.

Safety Profile

One of the significant advantages of etofenprox is its low toxicity to non-target organisms, including mammals and beneficial insects. The compound exhibits:

  • Low Mammalian Toxicity : Etofenprox has been classified with low acute toxicity (LD50 > 5000 mg/kg in rats).
  • Environmental Impact : It demonstrates low persistence in the environment and minimal risk of phytotoxicity when used according to recommended rates.

Field Trials

Several field trials have been conducted to assess the effectiveness and safety of etofenprox in real-world agricultural settings:

  • Study on Cotton Aphids : A field trial showed that etofenprox significantly reduced populations of Aphis gossypii by over 90% within three days post-application, demonstrating rapid knockdown efficacy.
  • Vegetable Crops : In trials with Spodoptera litura, etofenprox provided effective control comparable to conventional insecticides while maintaining safety for beneficial insects such as ladybugs.

Laboratory Studies

Laboratory assessments have further validated the compound's efficacy:

  • Neurophysiological Studies : Research indicated that etofenprox caused consistent nerve discharge patterns similar to those induced by traditional pyrethroids, confirming its mode of action at the neuronal level.

Properties

CAS No.

80874-15-3

Molecular Formula

C27H32O3

Molecular Weight

404.5 g/mol

IUPAC Name

1-butan-2-yloxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C27H32O3/c1-5-21(2)29-25-16-14-23(15-17-25)27(3,4)20-28-19-22-10-9-13-26(18-22)30-24-11-7-6-8-12-24/h6-18,21H,5,19-20H2,1-4H3

InChI Key

ZUMUGQUYHYIFGL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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